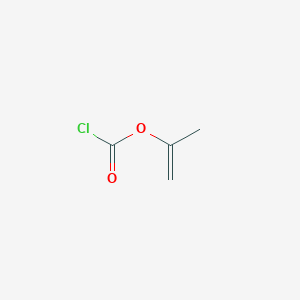
Isopropenyl chloroformate
Overview
Description
Isopropenyl Chloroformate is a reagent involved in the preparation of ketones via palladium-catalyzed decarboxylative cross-coupling reaction of benzyl vinyl carbonates . It is a clear colorless volatile liquid with a pungent irritating odor .
Synthesis Analysis
The specific rates of solvolysis of Isopropenyl chloroformate are analyzed using the extended Grunwald-Winstein equation .Molecular Structure Analysis
The molecular formula of Isopropenyl Chloroformate is C4H5ClO2 .Chemical Reactions Analysis
The specific rates of solvolysis of Isopropenyl chloroformate are analyzed using the extended Grunwald-Winstein equation . A similarity model approach, using phenyl chloroformate solvolyses for comparison, indicated a dominant bimolecular carbonyl-addition mechanism for the solvolyses of Isopropenyl chloroformate in all solvents except 97% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .Physical And Chemical Properties Analysis
Isopropenyl Chloroformate is a clear colorless volatile liquid with a pungent irritating odor. It has about the same density as water and is insoluble in water .Scientific Research Applications
Solvolysis Studies
Isopropenyl chloroformate has been used in solvolysis studies . Specific rates of solvolysis at 25 °C for isopropenyl chloroformate in 24 solvents of widely varying nucleophilicity and ionizing power have been reported . These studies are important for understanding the reactivity of the compound in different solvents and can provide valuable information about its behavior in various chemical environments.
Grunwald-Winstein Analysis
The compound has been analyzed using the extended Grunwald-Winstein equation . This analysis involves the NT scale of solvent nucleophilicity combined with a YCl scale based on 1-adamantyl chloride solvolysis . This type of analysis can provide insights into the reaction mechanisms of isopropenyl chloroformate.
Mechanism Studies
Studies have shown that the dominant mechanism of isopropenyl chloroformate solvolysis can vary with the solvent . In more ionizing solvents, a solvolysis-decomposition with loss of the CO2 molecule is believed to be dominant . In more nucleophilic solvents, an association-dissociation mechanism is believed to be operative .
Chloroformate Ester Research
Isopropenyl chloroformate is a type of chloroformate ester. Research into the solvolyses of chloroformate esters has shown that the dominant mechanism can vary with the R group of ROCOCl . Therefore, isopropenyl chloroformate can be used as a model compound in this type of research.
Material Science
Isopropenyl chloroformate can be used in material science research . Although the specific applications are not detailed in the search results, the compound’s reactivity and the ability to form polymers could make it useful in the synthesis of new materials.
Chemical Synthesis
Isopropenyl chloroformate can be used in chemical synthesis . Its reactivity and the ability to act as a carboxylating agent could make it a valuable tool in the synthesis of a wide range of organic compounds.
Safety And Hazards
properties
IUPAC Name |
prop-1-en-2-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(2)7-4(5)6/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMGCGVWJMRTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206637 | |
| Record name | Isopropenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropenyl chloroformate | |
CAS RN |
57933-83-2 | |
| Record name | 1-Methylethenyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57933-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropenyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057933832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPENYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH4WS74VHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)





